methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS: 1797182-85-4) is a sulfamoylphenyl carbamate derivative with a molecular formula of C₁₆H₂₀N₂O₅S₂ and a molecular weight of 384.5 g/mol . The compound features:
- A methyl carbamate group (-O(CO)OCH₃) attached to a phenyl ring.
- A sulfamoyl bridge (-SO₂NH-) linking the phenyl ring to a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl substituent.
Characterization likely employs ¹H/¹³C NMR, mass spectrometry, and elemental analysis, as seen in related compounds .
Properties
IUPAC Name |
methyl N-[4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-11-4-9-15(24-11)14(22-2)10-17-25(20,21)13-7-5-12(6-8-13)18-16(19)23-3/h4-9,14,17H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWXGJYJWWHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including sulfonation, carbamation, and methylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Advanced techniques like high-throughput screening and process optimization are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbamate group may produce primary amines.
Scientific Research Applications
Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Heterocyclic Influence on Activity
- Thiophene vs. Thiazole vs. Thiadiazole :
- The 5-methylthiophene in the target compound may enhance lipophilicity and metabolic stability compared to thiazole (TSPC) or thiadiazole (sulfamethizole impurity) . Thiazole-containing TSPC demonstrates strong corrosion inhibition (85% efficiency at 1 mM in HCl), attributed to sulfur’s electron-donating capacity and adsorption on metal surfaces .
- Thiadiazole derivatives (e.g., sulfamethizole impurity) are associated with antibacterial activity but may exhibit higher reactivity due to dual sulfamoyl groups .
Substituent Effects
- Chlorophenyl vs. Methylthiophenyl: The 2-chlorophenyl analog (CAS 1795420-22-2) has a higher molecular weight (398.9 vs. The 5-methylthiophen-2-yl group in the target compound could improve π-π stacking interactions in biological targets, a feature absent in simpler aryl substituents .
Carbamate vs. Other Ester Groups
- Methyl carbamate (target compound) vs. ethyl carbamate (TSPC):
Physicochemical and Spectroscopic Data Comparison
Note: The target compound lacks experimental data, but analogous compounds suggest characteristic peaks for sulfonamide (δ 7.5–8.0 ppm, aromatic protons) and carbamate (δ 3.7–4.0 ppm, OCH₃) .
Biological Activity
Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate, identified by its CAS number 1797159-66-0, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₂₄N₂O₄S₂
- Molecular Weight : 396.5 g/mol
- Structure : The compound features a carbamate functional group along with a sulfamoyl moiety and a methoxy-substituted thiophene ring. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Lipoxygenases : Preliminary studies indicate that this compound may act as an inhibitor of mammalian lipoxygenases, particularly ALOX15. Lipoxygenases are involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. The presence of the methoxy group in the compound enhances its binding affinity to the enzyme, thus inhibiting its activity .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models. It modulates the production of pro-inflammatory cytokines and chemokines, which are crucial in inflammatory responses.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. This may be due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Pharmacological Effects
The biological effects of this compound can be summarized as follows:
| Effect | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation by inhibiting lipoxygenase activity and cytokine production. |
| Antimicrobial | Exhibits activity against various bacterial strains, potentially disrupting their metabolism. |
| Antioxidant Activity | May scavenge free radicals, contributing to cellular protection against oxidative stress. |
Case Studies
- In Vivo Studies : In animal models of inflammation, administration of this compound resulted in significant reductions in paw edema and other inflammatory markers compared to controls. These findings support its potential as an anti-inflammatory agent .
- Cell Culture Experiments : In vitro studies using human cell lines demonstrated that this compound effectively inhibited the expression of inflammatory cytokines such as TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests a mechanism by which it may exert anti-inflammatory effects at the cellular level .
- Microbial Susceptibility Testing : Laboratory tests have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
